n-[4-(Acetylamino)phenyl]glycine

Catalog No.
S706309
CAS No.
588-92-1
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-[4-(Acetylamino)phenyl]glycine

CAS Number

588-92-1

Product Name

n-[4-(Acetylamino)phenyl]glycine

IUPAC Name

2-(4-acetamidoanilino)acetic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

XOLVDWAUHOXWJA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NCC(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC(=O)O
  • Building Block for Organic Synthesis

    N-[4-(Acetylamino)phenyl]glycine possesses a glycine backbone and an aromatic ring structure with an acetyl and amino group attached. This combination suggests its potential as a building block in the synthesis of more complex organic molecules []. These molecules could be pharmaceuticals, agricultural chemicals, or other specialty chemicals.

  • Biomedical Research

  • Analogue Studies

    N-[4-(Acetylamino)phenyl]glycine shares some structural similarities with known bioactive molecules. Researchers might investigate N-[4-(Acetylamino)phenyl]glycine as an analogue of these molecules to understand their mechanisms of action or explore potential new activities.

[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate is a synthetic organic compound characterized by its complex structure, which includes multiple acetoxy groups and a trifluoroacetylamino moiety. This compound belongs to the class of acetylated carbohydrates and is notable for its potential applications in medicinal chemistry due to the presence of both acetamido and trifluoromethyl groups, which can enhance biological activity and lipophilicity.

Research suggests NAPG might have potential applications in various areas:

  • Antibacterial Activity: Some studies have investigated NAPG's potential as an antibacterial agent. However, the mechanism of action and overall effectiveness require further investigation.
  • Enzyme Inhibition: NAPG might act as an inhibitor for certain enzymes, but the specific enzymes and the underlying mechanism need further exploration.
Typical for acylated derivatives, including:

  • Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of the corresponding acids and alcohols.
  • Transesterification: This reaction can occur with alcohols, resulting in the exchange of the acyl groups.
  • Reduction: The carbonyl groups in the trifluoroacetyl and acetoxy moieties may be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are facilitated by enzymes or chemical catalysts and are important for understanding the compound's reactivity in biological systems

The biological activity of [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) analysis. This compound may exhibit various pharmacological effects based on its structure. Potential activities include:

  • Antimicrobial properties: Due to its acetamido group which can interact with bacterial cell membranes.
  • Anticancer activity: The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes, potentially leading to increased cytotoxicity against cancer cells .

Computational predictions suggest that compounds with similar structures often display a range of biological activities, making this compound a candidate for further pharmacological studies .

The synthesis of [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate typically involves:

  • Acetylation: Starting with a suitable sugar derivative (e.g., glucopyranose), acetylation is performed using acetic anhydride in the presence of a catalyst such as pyridine.
  • Formation of Trifluoroacetylamino group: The introduction of the trifluoroacetyl group can be achieved through acylation with trifluoroacetic anhydride or by reacting an amine derivative with trifluoroacetic acid.
  • Final Acetate Formation: The final step involves protecting or modifying hydroxyl groups to form the acetate ester at specific positions on the sugar backbone.

These methods ensure high yields and purity of the final product while allowing for modifications to enhance biological activity .

The applications of [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate span various fields:

  • Pharmaceutical development: It serves as a potential lead compound for developing antimicrobial and anticancer agents.
  • Chemical biology: Useful in studying enzyme interactions due to its structural complexity and ability to mimic natural substrates.
  • Material science: Its unique properties may find applications in creating advanced materials with specific functional characteristics .

Interaction studies involving this compound can include:

  • Enzyme inhibition assays: To evaluate its potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cellular uptake studies: Investigating how effectively this compound penetrates cell membranes and its subsequent effects on cellular functions.

These studies help elucidate its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with [3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1. Acetylated GlucoseSimple acetoxy groupsLacks trifluoromethyl group
2. Trifluoroacetylated Amino AcidsContains amino functionalityNo sugar backbone
3. 6-Acetamido GlucoseAcetamido substitution at C6Different functional group distribution

XLogP3

0.7

Wikipedia

N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine

Dates

Last modified: 08-15-2023

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